Fullerene C70 is a highly conjugated, ellipsoidal carbon nanomaterial (D5h symmetry) that serves as a critical electron acceptor and precursor in advanced optoelectronics. Unlike its highly symmetrical spherical counterpart, Fullerene C60, C70's lower symmetry relaxes electronic transition rules, resulting in a broader and more intense absorption profile across the visible spectrum. Industrially and academically, C70 is primarily procured as a high-performance n-type semiconductor for organic photovoltaics (OPVs), an electron transport layer (ETL) in perovskite solar cells (PSCs), and as the essential starting material for synthesizing premium fullerene derivatives like PC71BM. Its unique blend of high electron affinity, superior visible-light harvesting, and favorable solubility in aromatic solvents makes it an indispensable material for solution-processed and vacuum-deposited thin-film devices where maximizing short-circuit current density and film uniformity is paramount [1].
While Fullerene C60 is often viewed as the default, cost-effective carbon nanomaterial, substituting C70 with C60 in light-harvesting applications fundamentally compromises device performance. C60 possesses an Ih symmetry that renders its lowest-energy optical transitions symmetry-forbidden, resulting in near-transparency in the critical visible spectrum (400–700 nm) and failing to contribute meaningfully to photocurrent generation. Furthermore, C60's lower solubility in standard processing solvents like o-dichlorobenzene (o-DCB) and its high propensity for rapid crystallization often lead to severe aggregation, rough film morphologies, and pinholes during solution processing. Procuring exact C70 is therefore mandatory when the application demands active visible-light absorption, higher ink concentrations, or the suppression of macroscopic crystallization in thin-film heterojunctions [1].
For solution-processed bulk heterojunctions and ETLs, the solubility limit of the fullerene dictates the maximum ink concentration and influences the final film morphology. Fullerene C70 demonstrates a significantly higher solubility in critical aromatic solvents compared to C60. In o-dichlorobenzene (o-DCB) at 303 K, C70 achieves a solubility of 36.2 mg/mL, whereas C60 is limited to approximately 27.0 mg/mL. This ~34% increase in solubility allows for the formulation of more concentrated precursor inks, reducing the required solvent volume and facilitating the deposition of thicker, more uniform films without premature precipitation [1].
| Evidence Dimension | Solubility limit in o-dichlorobenzene (o-DCB) |
| Target Compound Data | 36.2 mg/mL |
| Comparator Or Baseline | 27.0 mg/mL (Fullerene C60) |
| Quantified Difference | ~34% higher solubility for C70 |
| Conditions | o-DCB solvent, 303 K, standard atmospheric pressure |
Higher solubility enables the formulation of concentrated, stable inks essential for scalable, defect-free solution processing of organic electronics.
The primary driver for selecting C70 over C60 in photovoltaic active layers is its vastly superior optical absorption in the visible region. Because C60 is highly symmetrical (Ih), its lowest-energy transitions are symmetry-forbidden, resulting in very weak absorption between 400 nm and 700 nm. In contrast, the ellipsoidal D5h symmetry of C70 relaxes these selection rules, yielding a high molar extinction coefficient across the 350–650 nm window. When integrated as an electron acceptor, this allows the C70 phase to actively absorb photons and generate excitons, directly contributing to a substantial increase in the short-circuit current density (Jsc) of the device compared to C60-based equivalents [1].
| Evidence Dimension | Optical absorption in the visible spectrum (350–650 nm) |
| Target Compound Data | High molar extinction coefficient with active absorption peaks (e.g., 460 nm) |
| Comparator Or Baseline | Near-transparent in the visible region due to symmetry-forbidden transitions (Fullerene C60) |
| Quantified Difference | Orders of magnitude higher visible-light harvesting capability for C70 |
| Conditions | Thin-film or solution-phase UV-Vis spectroscopy |
Procuring C70 is essential for maximizing photon harvesting and short-circuit current in organic solar cells where the acceptor must actively absorb light.
In the commercial manufacturing of soluble fullerene derivatives, the choice of the base fullerene dictates the ultimate performance ceiling of the derivative. Fullerene C70 is the strict, non-substitutable precursor for synthesizing PC71BM ([6,6]-phenyl-C71-butyric acid methyl ester). Because the functionalization process preserves the optical properties of the underlying fullerene cage, PC71BM retains C70's strong visible-light absorption. Conversely, PC61BM (derived from C60) suffers from the same optical transparency in the visible range as its parent molecule. Consequently, state-of-the-art polymer solar cells overwhelmingly utilize PC71BM to achieve record power conversion efficiencies, making pristine C70 a critical raw material for high-end derivative synthesis [1].
| Evidence Dimension | Derivative optical performance (PC71BM vs PC61BM) |
| Target Compound Data | PC71BM retains strong visible absorption (derived from C70) |
| Comparator Or Baseline | PC61BM exhibits weak visible absorption (derived from C60) |
| Quantified Difference | PC71BM enables significantly higher device PCEs due to enhanced Jsc |
| Conditions | Active layer blends in bulk heterojunction organic photovoltaics |
Manufacturers and researchers must procure C70 to synthesize PC71BM, the industry-standard acceptor for record-efficiency organic photovoltaics.
In the fabrication of inverted perovskite solar cells (PSCs), pristine fullerenes are utilized as electron transport layers (ETLs). However, pure C60 has a strong thermodynamic driving force to rapidly crystallize during solvent evaporation, which frequently leads to rough film morphologies, pinholes, and subsequent electrical shunting. Blending Fullerene C70 into the C60 matrix (or utilizing neat C70 in specific architectures) disrupts this crystalline packing. The lower symmetry and different molecular volume of C70 effectively suppress macroscopic crystallization, resulting in a highly uniform, amorphous, and pinhole-free ETL. This morphological control directly reduces interfacial recombination and enhances overall device stability and efficiency [1].
| Evidence Dimension | Thin-film morphology and crystallization tendency |
| Target Compound Data | Amorphous, smooth, pinhole-free films (C70 or C60/C70 blends) |
| Comparator Or Baseline | High tendency for rapid crystallization and pinhole formation (Pure C60) |
| Quantified Difference | Significant reduction in root-mean-square (RMS) roughness and shunt pathways |
| Conditions | Spin-coated or blade-coated fullerene ETLs on perovskite substrates |
Utilizing C70 as a morphological modifier or primary ETL prevents catastrophic film defects caused by the aggressive crystallization of pure C60.
Essential starting material for chemical manufacturers producing [6,6]-phenyl-C71-butyric acid methyl ester (PC71BM), the dominant high-efficiency electron acceptor in organic photovoltaics [1].
Directly utilized in vacuum-deposited or solution-processed bulk heterojunction solar cells where the acceptor phase must actively harvest visible light to maximize short-circuit current [1].
Blended with C60 to form amorphous, pinhole-free electron transport layers in inverted perovskite solar cells, preventing the rapid crystallization and shunting associated with pure C60 films [1].
Selected over C60 for the formulation of concentrated, stable semiconductor inks using halogenated solvents for scalable, large-area printing of organic electronics [1].
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